Dihydro-beta-agarofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5956-09-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1S,2R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h11-12H,5-10H2,1-4H3/t11-,12-,14+,15+/m1/s1 |
InChI Key |
HVAVUZLEYSAYGE-UXOAXIEHSA-N |
SMILES |
CC1CCCC2(C13CC(CC2)C(O3)(C)C)C |
Isomeric SMILES |
C[C@@H]1CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C |
Canonical SMILES |
CC1CCCC2(C13CC(CC2)C(O3)(C)C)C |
Synonyms |
alpha-dihydroagarofuran beta-dihydroagarofuran beta-isomer of dihydroagarofuran dihydro-beta-agarofuran dihydroagarofuran |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Dihydro Beta Agarofuran Sesquiterpenoids
Plant Families as Primary Biosynthetic Sources
Dihydro-β-agarofuran sesquiterpenoids are predominantly found in the plant kingdom, with specific families being particularly rich sources. They are considered characteristic metabolites and chemotaxonomic markers for certain plant groups. researchgate.netchemrxiv.org
Celastraceae Family
The Celastraceae family is the most prolific producer of dihydro-β-agarofuran sesquiterpenoids. researchgate.netchemrxiv.org Intensive research has led to the isolation of hundreds of these compounds from various genera within this family, often as highly oxygenated polyester (B1180765) derivatives. mdpi.com
Genera such as Tripterygium, Celastrus, Euonymus, and Maytenus are well-documented sources. researchgate.net For instance, numerous dihydro-β-agarofuran sesquiterpenoid polyesters have been isolated from the leaves, seeds, and roots of Tripterygium wilfordii. bohrium.com Similarly, species like Celastrus virens, Celastrus angulatus, and Celastrus paniculatus have yielded a wide array of these compounds. bohrium.comresearchgate.net Investigations into Euonymus species, such as Euonymus maackii, have also resulted in the identification of many dihydro-β-agarofuran derivatives. A study on Pristimera indica roots led to the characterization of thirteen new dihydro-β-agarofuran sesquiterpenes, some of which possessed a novel 9-oxodihydro-β-agarofuran scaffold. chemrxiv.orgfrontiersin.orgfrontiersin.org The genus Gymnosporia, exemplified by Gymnosporia heterophylla, is known to produce sesquiterpene alkaloids based on the dihydro-β-agarofuran framework. nih.gov Although taxonomically placed in the Saxifragaceae family, Parnassia wightiana has also been found to be a source of these sesquiterpenes. mdpi.com
| Genus | Species | Plant Part | Isolated Compounds (Examples) | Reference |
|---|---|---|---|---|
| Tripterygium | T. wilfordii | Leaves, Seeds, Roots | Tripteresters, Tripwilins, Wilforsinines | researchgate.net |
| Celastrus | C. virens, C. angulatus | Seeds, Roots | Chiapen T, Chiapen U, various sesquiterpenoid derivatives | bohrium.com |
| Euonymus | E. maackii | Seeds | Euomaackins A–H and other derivatives | google.com |
| Maytenus | M. boaria, M. spinosa | Seeds, Leaves | Various new β-dihydroagarofurans and sesquiterpene pyridine (B92270) alkaloids | nih.gov |
| Pristimera | P. indica | Roots | Thirteen new dihydro-β-agarofuran sesquiterpenes (including 9-oxodihydro-β-agarofuran derivatives) | frontiersin.org |
| Gymnosporia | G. heterophylla | Aerial Parts | 1β,2β-diacetoxy-9β-benzoyloxy-6α-nicotinoyloxy-β-dihydroagarofuran | nih.gov |
| Parnassia | P. wightiana | Whole Plant | Wightianines A–E, various sesquiterpene polyesters | mdpi.com |
Hippocrateaceae Family
While the Celastraceae family is the primary source, a smaller number of dihydro-β-agarofuran sesquiterpenoids have been isolated from plants belonging to the Hippocrateaceae family. nih.gov These findings broaden the chemotaxonomic distribution of these compounds, although they are found in much lower abundance compared to their occurrence in Celastraceae. nih.gov
Fungal Endophytes as Alternative Production Sources
In addition to plants, fungal endophytes have been identified as alternative producers of this compound and related sesquiterpenoids. Endophytic fungi, which live symbiotically within plant tissues, can synthesize a diverse array of secondary metabolites. Research has shown that endophytes isolated from agarwood-producing trees of the Aquilaria and Gyrinops genera, such as Diaporthe sp. and Collectotrichum sp., can produce β-agarofuran. arabjchem.org Furthermore, studies have demonstrated that endophytic fungi can influence the host plant's metabolic pathways; for example, Trichoderma atroviride, an endophyte in Salvia miltiorrhiza, was found to enhance the production of sesquiterpenoids in the host. nih.gov The isolation of sesquiterpenoids from the plant endophytic fungus Paraconiothyrium brasiliense further supports the role of fungi as a viable, alternative source for these valuable compounds. mdpi.com
Extraction and Isolation Techniques for this compound Sesquiterpenoids
The isolation of dihydro-β-agarofuran sesquiterpenoids from natural sources is a multi-step process that begins with extraction, followed by fractionation and purification.
Solvent Extraction Methodologies
The initial step in isolating these compounds involves extracting them from the dried and powdered plant material using various organic solvents. The choice of solvent is crucial and depends on the polarity of the target compounds. A successive extraction process with solvents of increasing polarity is often employed to separate different classes of compounds. researchgate.net
Commonly used solvents include:
Non-polar solvents: Hexane and petroleum ether are used to extract non-polar constituents. researchgate.net
Medium-polarity solvents: Dichloromethane (B109758), ethyl acetate (B1210297), and acetone (B3395972) are effective for extracting the typically polyesterified dihydro-β-agarofuran sesquiterpenoids. bohrium.comnih.gov
Polar solvents: Ethanol, methanol (B129727), and water are used to isolate more polar compounds. researchgate.netnih.gov
The extraction is typically performed at room temperature or with gentle heating (reflux) over an extended period to ensure maximum yield. bohrium.comnih.gov After extraction, the solvent is removed under vacuum to yield a crude extract. This extract is then subjected to various chromatographic techniques, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify the individual dihydro-β-agarofuran sesquiterpenoids. bohrium.comfrontiersin.org
| Plant Species | Solvent(s) | Extraction Method | Reference |
|---|---|---|---|
| Celastrus virens | Dichloromethane | Reflux | bohrium.com |
| Celastrus paniculatus | Hexane, Acetone, Ethanol, Water | Successive extraction at room temperature | researchgate.net |
| Maytenus disticha | Ethyl acetate/Methanol (1:1) | Maceration | nih.gov |
| Pristimera indica | Ethyl acetate | - | frontiersin.org |
Chromatographic Purification Strategies (e.g., Column Chromatography, Preparative TLC, HPLC)
The purification of this compound sesquiterpenoids from crude plant extracts is a multi-step process that heavily relies on a combination of chromatographic techniques. The structural similarity among different derivatives necessitates sophisticated separation strategies to achieve high purity. These methods exploit differences in polarity, size, and affinity of the compounds for various stationary phases. The most common strategies include column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). mdpi.comnih.govbvsalud.orgnih.gov
Column Chromatography (CC)
Column chromatography serves as the primary and most crucial step for the initial fractionation of crude extracts containing this compound sesquiterpenoids. bvsalud.org Silica gel is the most frequently employed stationary phase for this purpose. researchgate.netacs.orgnih.gov The process involves passing a solution of the crude extract through a column packed with an adsorbent, followed by elution with a solvent or a gradient of solvents.
In a typical procedure, the dried and powdered plant material is first extracted with a solvent like dichloromethane or ethyl acetate. mdpi.combohrium.com This crude extract is then subjected to silica gel column chromatography. Elution is often performed using a gradient system of solvents, commonly a mixture of n-hexane and ethyl acetate or petroleum ether and acetone, gradually increasing the polarity to separate the complex mixture into several fractions. researchgate.netscispace.com For instance, the ethyl acetate extract from the whole plants of Parnassia wightiana was subjected to column chromatography on silica gel to afford various dihydro-β-agarofuran sesquiterpenes. mdpi.comnih.gov Similarly, researchers used silica gel column chromatography with a petroleum ether/acetone elution system to isolate new dihydro-β-agarofuran sesquiterpene polyesters from the root bark of Osyris lanceolata. researchgate.net In some cases, other adsorbents like Sephadex LH-20 are also used for further separation. nih.gov
Preparative Thin-Layer Chromatography (Prep-TLC)
Preparative Thin-Layer Chromatography (TLC) is often utilized as a subsequent purification step for the fractions obtained from column chromatography. mdpi.comnih.gov This technique allows for the separation of smaller quantities of compounds with high resolution. While analytical TLC is used to monitor the progress of separation in column chromatography, preparative TLC is used to isolate pure compounds. core.ac.uk
Fractions containing a mixture of closely related this compound sesquiterpenoids are applied as a band onto a thick layer of adsorbent (usually silica gel) on a glass plate. The plate is then developed in a suitable solvent system, such as n-hexane/ethyl acetate. scispace.com After development, the separated bands of compounds are visualized (often under UV light), scraped from the plate, and the desired compound is extracted from the adsorbent with an appropriate solvent. This method was used in the isolation of dihydro-beta-agarofurans from Maytenus disticha and Maytenus magellanica seeds and in the purification of compounds from Parnassia wightiana. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound sesquiterpenoids, offering high resolution and efficiency. bvsalud.org It is particularly useful for separating structurally similar isomers that are difficult to resolve by other methods. Both preparative and semi-preparative HPLC are commonly employed. nih.govbohrium.com
The fractions obtained from column chromatography or preparative TLC are often subjected to repeated HPLC for final purification. mdpi.combvsalud.org Reversed-phase columns, such as C18 (ODS), are frequently used. nih.gov The mobile phase typically consists of a mixture of methanol and water or acetonitrile (B52724) and water. nih.gov For example, in the study of constituents from Parnassia wightiana, a preparative HPLC system equipped with a SHIM-PACK PRC-ODS column and a methanol-water (80:20) mobile phase was used. nih.gov Similarly, semi-preparative HPLC was the final step used to purify 29 different dihydro-β-agarofuran-type sesquiterpenoids from the seeds of Celastrus virens. bohrium.com
The following tables summarize the chromatographic strategies employed in the isolation of specific this compound sesquiterpenoids from various plant sources.
Table 1: Chromatographic Purification of Dihydro-β-agarofurans from Parnassia wightiana
| Isolation Step | Technique | Stationary Phase | Mobile Phase/Eluent | Reference |
|---|---|---|---|---|
| Initial Fractionation | Column Chromatography (CC) | Silica gel H60 | Not specified | nih.gov |
| Further Separation | Column Chromatography (CC) | Sephadex LH-20 | Not specified | nih.gov |
| Final Purification | Preparative HPLC | SHIM-PACK PRC-ODS (C18) | Methanol-Water (80:20) | nih.gov |
| Alternative Purification | Preparative TLC | Silica gel | Not specified | mdpi.comnih.gov |
Table 2: Chromatographic Purification of Dihydro-β-agarofurans from Celastraceae Species | Plant Source | Isolation Step | Technique | Stationary Phase / Column | Mobile Phase/Eluent | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Celastrus virens | Final Purification | Semi-preparative HPLC | Not specified | Not specified | bohrium.com | | Tripterygium regelii | Isolation & Purification | Silica gel CC, Preparative HPLC | Not specified | Not specified | bvsalud.org | | Osyris lanceolata | Initial Fractionation | Silica gel CC | Petroleum ether/Acetone | researchgate.net | | Maytenus disticha | Isolation | CC, Preparative TLC | Not specified | Not specified | nih.gov | | Maytenus magellanica | Isolation | CC, Preparative TLC | Not specified | Not specified | nih.gov |
Structural Elucidation and Stereochemical Analysis of Dihydro Beta Agarofuran Sesquiterpenoids
Spectroscopic Techniques for Structural Determination
The elucidation of the planar structure and stereochemistry of dihydro-beta-agarofuran sesquiterpenoids is a multi-step process that begins with a suite of spectroscopic analyses. These techniques provide complementary information that, when pieced together, reveals the molecular architecture of these complex natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of this compound derivatives. A combination of one-dimensional (¹H, ¹³C, and DEPT) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments allows for the comprehensive assignment of all proton and carbon signals, establishing the connectivity of atoms within the molecule. nih.govnih.gov
¹H-NMR and ¹³C-NMR: The ¹H-NMR spectrum provides information about the chemical environment and multiplicity of protons, while the ¹³C-NMR spectrum reveals the number and types of carbon atoms. For instance, in a study of dihydro-β-agarofuran sesquiterpene polyesters from Parnassia wightiana, the ¹H-NMR spectrum of one compound showed characteristic signals for acetate (B1210297) and benzoate (B1203000) esters, including a singlet at δH 1.71 (3H) for an acetyl group and multiplets in the aromatic region (δH 7.46-8.05) for two benzoyl groups. nih.gov The ¹³C-NMR and DEPT spectra of a related compound indicated the presence of 27 carbon signals, including ester carbonyls, a ketone carbonyl, and various oxygenated methine and quaternary carbons, which are hallmarks of the dihydro-β-agarofuran skeleton. nih.gov
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is essential for piecing together the carbon skeleton. nih.gov
COSY (Correlation Spectroscopy): This 2D technique establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. For example, COSY correlations can confirm the connectivity within the decalin ring system of the dihydro-β-agarofuran core. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, providing a direct link between the ¹H and ¹³C NMR data. nih.govresearchgate.net This is fundamental for assigning the carbon resonances based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful 2D NMR techniques for structure elucidation, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com These correlations are critical for connecting different spin systems and for placing quaternary carbons and ester groups within the molecular framework. For example, an HMBC correlation between a proton and a carbonyl carbon can definitively locate an ester substituent. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. slideshare.net For instance, NOESY correlations can distinguish between axial and equatorial substituents on the cyclohexane (B81311) ring. In the analysis of a dihydro-β-agarofuran derivative, NOE correlations between specific protons were used to establish the equatorial and axial orientations of benzoyloxy groups and the axial assignment of a hydroxyl group. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Sesquiterpenoid Derivative
| Position | ¹³C (δC) | ¹H (δH, mult., J in Hz) |
| 1 | 76.8 | 5.98 (s) |
| 2 | 204.6 | - |
| 3 | 44.0 | 2.29 (d, 12.8), 3.39 (dd, 7.4, 12.8) |
| 4 | 38.8 | 2.99-3.05 (m) |
| 5 | 54.8 | - |
| 6 | 76.1 | 6.27 (s) |
| 7 | 55.7 | 2.72 (s) |
| 8 | 74.5 | 4.48 (s) |
| 9 | 80.5 | 4.97 (s) |
| 10 | 89.8 | - |
| 11 | 82.6 | - |
| 12 | 25.6 | 1.50 (s) |
| 14 | 18.1 | 1.06 (d, 7.5) |
| 15 | 20.7 | 1.46 (s) |
Data adapted from a study on dihydro-β-agarofuran sesquiterpenes from Parnassia wightiana. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS, HR-ESI-MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound compounds. nih.govnih.gov High-resolution mass spectrometry, particularly with electrospray ionization (HR-ESI-MS), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govresearchgate.net For example, the molecular formula of a new dihydro-β-agarofuran was established as C₃₁H₃₄O₈ based on its HR-MS data, which showed a sodium adduct ion [M+Na]⁺ at m/z 557.2144. nih.gov Tandem mass spectrometry (MS/MS) experiments can also provide valuable structural information by analyzing the fragmentation patterns of the parent ion, which can help to identify characteristic neutral losses and key fragment ions. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound sesquiterpenoids, IR spectra typically show characteristic absorption bands for hydroxyl groups (around 3400-3500 cm⁻¹), carbonyl groups of esters and ketones (around 1720-1750 cm⁻¹), and aromatic rings from benzoyl or other aromatic ester substituents (around 1600 cm⁻¹). nih.gov These data provide quick confirmation of the presence of key functional groups suggested by other spectroscopic methods.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores such as aromatic rings. nih.gov In the case of this compound sesquiterpenoids, the presence of benzoate or other aromatic esters gives rise to characteristic UV absorption maxima. For example, a compound with benzoate esters exhibited absorption maxima at 244, 274, and 283 nm, confirming the presence of these aromatic moieties. nih.gov
Determination of Absolute and Relative Configurations
While spectroscopic techniques are powerful for determining the planar structure and relative stereochemistry, establishing the absolute configuration often requires additional methods.
Single-Crystal X-ray Diffraction Analysis
The most definitive method for determining the absolute and relative configuration of a crystalline compound is single-crystal X-ray diffraction analysis. elsevierpure.com This technique provides a three-dimensional map of the electron density in the crystal, from which the precise arrangement of all atoms in the molecule can be determined. nih.govresearchgate.netnih.gov Numerous studies on this compound sesquiterpenoids have utilized X-ray crystallography to unambiguously establish their stereostructures. nih.govnih.govacs.orgnih.gov For instance, a single-crystal X-ray diffraction experiment was performed on a known dihydro-β-agarofuran, ejap-4, to confirm its absolute configuration, which had not been established in previous reports. nih.gov
Electronic Circular Dichroism (ECD) Studies
Electronic circular dichroism (ECD) is a crucial spectroscopic technique for determining the absolute configuration of chiral molecules, including the complex structures of dihydro-β-agarofuran sesquiterpenoids. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, provides a unique fingerprint of the molecule's three-dimensional arrangement.
In the structural elucidation of dihydro-β-agarofuran sesquiterpenoids, ECD analysis is often used in conjunction with other spectroscopic methods like NMR and X-ray crystallography. For instance, the absolute configurations of newly isolated compounds can be established by comparing their experimental ECD spectra with those of known analogues or with spectra predicted by quantum chemical calculations. nih.govnih.govnih.govresearchgate.net
A powerful application of ECD is the exciton (B1674681) chirality method. This approach is particularly useful for molecules containing multiple chromophores, such as the polyesterified dihydro-β-agarofurans which often possess benzoate or other aromatic ester groups. researchgate.net The spatial interaction between these chromophores leads to characteristic split Cotton effects in the ECD spectrum, the sign of which can be directly related to the absolute configuration of the stereocenters connecting the chromophores. For example, the benzoylation of a hydroxyl group in a dihydro-β-agarofuran can introduce a chromophore that interacts with others, and the resulting ECD spectrum can confirm the stereochemistry. researchgate.net
Recent studies on dihydro-β-agarofuran sesquiterpenoids from various plant sources, such as Tripterygium wilfordii and Celastrus virens, have successfully employed ECD calculations to assign the absolute configurations of numerous new compounds. nih.govnih.gov The process typically involves calculating the theoretical ECD spectra for all possible stereoisomers of a new compound and then matching the calculated spectrum with the experimental one to determine the true absolute configuration. nih.govnih.gov
Biogenetic Considerations in Stereochemistry Elucidation
The biosynthesis of dihydro-β-agarofuran sesquiterpenoids provides a logical framework for predicting and confirming their stereochemistry. These natural products are derived from a common precursor, and the enzymatic reactions involved in their formation are stereospecific, leading to a limited number of possible stereochemical outcomes. rsc.orgnih.gov Therefore, when a new dihydro-β-agarofuran is isolated, its stereochemistry is often proposed based on the established biogenetic pathways and the known stereochemistry of related compounds from the same or similar plant species. nih.govnih.gov
Dihydro-β-agarofurans are believed to be biosynthesized from farnesyl pyrophosphate (FPP) via a germacrane (B1241064) intermediate. The cyclization of this intermediate is thought to proceed in a stereocontrolled manner, establishing the core ring system with a specific relative stereochemistry. Subsequent enzymatic oxidations, acylations, and other modifications then lead to the vast diversity of naturally occurring dihydro-β-agarofuran sesquiterpenoids. nih.gov
This biogenetic rationale is a powerful tool in structural elucidation. For example, if a series of related dihydro-β-agarofurans are isolated from a single plant source, it is highly probable that they share a common biogenetic origin and therefore possess the same absolute configuration for their core structure. nih.govnih.gov This assumption, often supported by NOESY correlations in NMR spectroscopy, allows for the confident assignment of stereochemistry for new compounds by comparing their spectroscopic data with those of known members of the series. nih.gov
It is important to note that while biogenetic considerations provide a strong hypothesis, they are not definitive proof of stereochemistry. Confirmation through other methods, such as X-ray crystallography or ECD analysis, is still essential for unambiguous structure determination. nih.govnih.gov
Comparison of Spectroscopic Data with Known Analogues
A fundamental and widely used method for the structural elucidation of new dihydro-β-agarofuran sesquiterpenoids is the detailed comparison of their spectroscopic data, particularly ¹H and ¹³C NMR, with those of previously identified and structurally characterized analogues. nih.govmdpi.com The dihydro-β-agarofuran skeleton is a conserved structural motif, and the chemical shifts and coupling constants of the protons and carbons of this core structure are often highly characteristic. nih.govscielo.br
When a new derivative is isolated, its NMR spectra are meticulously analyzed and compared to a database of known compounds. mdpi.comresearchgate.net Close similarities in the chemical shifts and splitting patterns of the core nuclei strongly suggest that the new compound possesses the same fundamental dihydro-β-agarofuran framework and stereochemistry. nih.govscielo.br
The location of ester groups and other substituents on the core is then determined by analyzing the specific changes in the chemical shifts of the adjacent protons and carbons. For example, the acylation of a hydroxyl group typically causes a significant downfield shift (deshielding) of the attached methine or methylene proton signal in the ¹H NMR spectrum. nih.govmdpi.com Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between the ester carbonyls and the protons on the dihydro-β-agarofuran skeleton, thus confirming the positions of the ester groups. mdpi.comresearchgate.net
The following table provides an example of how ¹³C NMR data can be used to compare a new compound with a known analogue. The data presented is for two hypothetical dihydro-β-agarofuran sesquiterpenoids, illustrating the typical chemical shift ranges for the carbons of the core structure.
Table 1: Comparison of ¹³C NMR Data for Dihydro-β-agarofuran Analogues
| Carbon | Compound A (δc) | Compound B (δc) |
|---|---|---|
| 1 | 75.2 | 75.5 |
| 2 | 72.1 | 72.3 |
| 3 | 40.5 | 40.7 |
| 4 | 48.1 | 48.3 |
| 5 | 88.9 | 89.1 |
| 6 | 70.3 | 70.6 |
| 7 | 55.8 | 56.0 |
| 8 | 78.9 | 79.2 |
| 9 | 50.2 | 50.4 |
| 10 | 42.6 | 42.8 |
| 11 | 82.5 | 82.7 |
| 12 | 25.1 | 25.3 |
| 13 | 16.5 | 16.7 |
| 14 | 20.8 | 21.0 |
Note: Data is hypothetical and for illustrative purposes only.
In addition to NMR, other spectroscopic data such as mass spectrometry (MS) and infrared (IR) spectroscopy are also compared. High-resolution mass spectrometry (HRESIMS) is used to determine the molecular formula of the new compound, which can then be compared to the formulas of known analogues. nih.govmdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Dihydro-β-agarofuran |
| Farnesyl pyrophosphate |
Synthetic Approaches to Dihydro Beta Agarofuran Sesquiterpenoids and Their Analogues
Total Synthesis Strategies for Dihydro-beta-agarofuran Core Structures
The construction of the complex, highly oxidized, and stereochemically rich dihydro-β-agarofuran framework presents significant synthetic challenges. purdue.edu Over the years, numerous research groups have developed innovative strategies, ranging from classical methods to modern, highly selective protocols, to assemble this unique tricyclic system.
Classical Approaches (e.g., Robinson Annelation Strategy from Dihydrocarvone (B1202640) and Ethyl Vinyl Ketone)
Early synthetic endeavors toward the dihydro-β-agarofuran core often relied on well-established chemical transformations. A notable classical approach involves the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. masterorganicchemistry.comwikipedia.org This strategy has been historically significant in the synthesis of six-membered rings and fused ring systems, which are integral to the decalin core of DHβAFs. wikipedia.org
In a representative example, the synthesis might commence with a readily available chiral starting material like dihydrocarvone. The Robinson annulation of dihydrocarvone with an α,β-unsaturated ketone, such as ethyl vinyl ketone, facilitates the construction of the bicyclic decalin system. juniperpublishers.com This two-step sequence first involves the Michael addition of an enolate, generated from dihydrocarvone, to ethyl vinyl ketone, forming a 1,5-diketone intermediate. masterorganicchemistry.comresearchgate.net Subsequent intramolecular aldol condensation of this diketone, followed by dehydration, yields the α,β-unsaturated ketone embedded within the newly formed six-membered ring. masterorganicchemistry.com While effective in establishing the decalin core, these classical approaches often require further functional group manipulations and may lack the stereocontrol of more modern methods.
| Starting Material | Reagent | Key Reaction | Intermediate | Product |
| Dihydrocarvone | Ethyl Vinyl Ketone | Robinson Annelation | 1,5-Diketone | Bicyclic α,β-unsaturated ketone |
Modern Enantioselective Total Synthesis (e.g., from (R)-Carvoneoxide)
Contemporary synthetic efforts have increasingly focused on enantioselective strategies to afford optically pure dihydro-β-agarofuran natural products. A prominent example of a modern enantioselective total synthesis begins with (R)-carvoneoxide, a readily available chiral building block. This approach provides a streamlined pathway to the core structure with a high degree of stereocontrol. purdue.edu
The synthesis leverages the inherent chirality of (R)-carvoneoxide to set key stereocenters early in the synthetic sequence. The transformation of (R)-carvoneoxide into key intermediates often involves a series of stereoselective reactions, allowing for the precise construction of the complex three-dimensional architecture of the target molecule. This modern approach stands in contrast to classical methods, which may produce racemic or diastereomeric mixtures requiring separation.
| Chiral Starting Material | Key Feature | Advantage |
| (R)-Carvoneoxide | Readily available chiral epoxide | High degree of stereocontrol from the outset |
Stereocontrolled Protocols for Key Intermediates (e.g., (−)-isocelorbicol)
The successful total synthesis of complex natural products like dihydro-β-agarofurans hinges on the development of highly stereocontrolled protocols for the synthesis of key intermediates. The total synthesis of (−)-isocelorbicol, a naturally occurring dihydro-β-agarofuran triol, serves as an excellent case study. acs.orgnih.gov This synthesis was accomplished through a highly stereocontrolled 14-step sequence, demonstrating the power of modern synthetic methods. acs.org
The elaboration of (−)-isocelorbicol has enabled the synthesis of several naturally occurring ester derivatives, including celafolins B-1, B-2, and B-3. nih.gov This highlights the importance of accessing a common core structure from which a variety of natural products can be derived. The development of such stereocontrolled routes is crucial for both the confirmation of the structure of natural products and for providing access to sufficient quantities for biological evaluation. oup.comnih.gov
| Key Intermediate | Number of Steps | Key Achievement |
| (−)-Isocelorbicol | 14 | First total synthesis of four naturally occurring dihydro-β-agarofuran esters. acs.orgnih.gov |
Methodologies for Installing Quaternary Carbon Centers (e.g., Semipinacol Rearrangement of Epoxy Alcohols, Diastereoselective Birch Reduction/Alkylation)
A significant hurdle in the synthesis of dihydro-β-agarofurans is the construction of the quaternary carbon center at the C10 position. acs.org Several innovative methodologies have been developed to address this challenge.
One powerful technique is the semipinacol rearrangement of epoxy alcohols . psu.edunih.gov This reaction allows for the stereospecific installation of a quaternary carbon center. nih.gov For instance, in the synthesis of (−)-isocelorbicol, a BF3-induced semipinacol rearrangement of a tertiary epoxy alcohol proceeded smoothly to deliver a hydroxy ketone with the C10 quaternary center correctly installed. acs.org This rearrangement is a key step that enables the convergent and stereocontrolled construction of the core structure. psu.edu
Another strategy involves a diastereoselective Birch reduction followed by alkylation . The Birch reduction of an aromatic precursor can generate a diene, which can then be selectively alkylated to introduce the necessary carbon framework and establish the quaternary center. The diastereoselectivity of the alkylation step is crucial for controlling the stereochemistry of the final product.
| Method | Key Transformation | Application |
| Semipinacol Rearrangement of Epoxy Alcohols | Rearrangement of an epoxy alcohol to form a ketone with a new quaternary carbon center. | Stereoselective installation of the C10 quaternary carbon in the synthesis of (−)-isocelorbicol. acs.org |
| Diastereoselective Birch Reduction/Alkylation | Reduction of an aromatic ring followed by stereoselective alkylation. | Construction of the decalin ring system with a quaternary center. |
Ring-Closing Metathesis in Decalin Ring Construction
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of cyclic structures. wikipedia.orgmedwinpublishers.com This reaction, which utilizes transition metal catalysts to form carbon-carbon double bonds, has been effectively employed in the construction of the decalin ring system of dihydro-β-agarofurans. thieme-connect.de
In the context of DHβAF synthesis, RCM can be used to close a large ring, forming the decalin core in a single, efficient step. acs.org For example, a diene precursor can be subjected to RCM conditions, often using a Grubbs-type ruthenium catalyst, to afford the desired bicyclic system. medwinpublishers.comsciforum.net The efficiency and functional group tolerance of RCM make it an attractive strategy for late-stage cyclizations in complex total syntheses. wikipedia.orgthieme-connect.de In the synthesis of (−)-isocelorbicol, ring-closing metathesis was a key step in constructing the decalin ring system. acs.orgacs.org
| Reaction | Catalyst Type | Application |
| Ring-Closing Metathesis (RCM) | Ruthenium-based (e.g., Grubbs' catalyst) | Construction of the decalin ring system in dihydro-β-agarofuran synthesis. acs.orgsciforum.net |
Semi-Synthesis of this compound Derivatives
In addition to total synthesis, semi-synthesis represents a valuable approach for accessing a diverse range of dihydro-β-agarofuran derivatives. This strategy involves the chemical modification of naturally occurring or readily available dihydro-β-agarofuran precursors. By leveraging the existing complex core of the natural product, chemists can efficiently generate a library of analogues for structure-activity relationship (SAR) studies.
The polyesterified nature of many naturally occurring dihydro-β-agarofurans provides ample opportunities for semi-synthetic modifications. nih.gov For example, the hydroxyl groups on the dihydro-β-agarofuran core can be esterified with a variety of carboxylic acids to produce new derivatives. Conversely, the ester groups of naturally occurring compounds can be hydrolyzed and then re-esterified to create novel analogues. These semi-synthetic approaches are crucial for exploring the chemical space around the natural product scaffold and for optimizing biological activity.
Derivatization from Naturally Isolated Precursors
A primary strategy for generating novel dihydro-β-agarofuran analogues involves the chemical modification of abundant, naturally occurring precursors. This semi-synthetic approach leverages the complex, pre-formed scaffold of the natural product, allowing for the efficient generation of a library of related compounds.
From Maytenus bilocularis
The Australian rainforest tree Maytenus bilocularis has proven to be a rich source of dihydro-β-agarofuran sesquiterpenoids. nih.govuq.edu.au Large-scale extraction of the leaves of this plant has yielded significant quantities of bilocularin A, a dihydro-β-agarofuran that serves as a versatile starting material for semi-synthetic studies. nih.govgriffith.edu.au The availability of over 500 mg of bilocularin A has enabled detailed medicinal chemistry explorations. griffith.edu.au
Phytochemical investigation of the roots of Maytenus bilocularis has also led to the isolation of several other dihydro-β-agarofuran sesquiterpenoids, including bilocularins D-I. nih.gov
From Parnassia wightiana
The whole plant of Parnassia wightiana is another source of dihydro-β-agarofuran sesquiterpene polyesters. nih.govmdpi.com Isolation and spectroscopic analysis have identified several known and new compounds from this plant. nih.gov One such compound, a dihydro-β-agarofuran sesquiterpene with a C-2 ketone, has been utilized as a starting material for further chemical modifications. mdpi.comnih.gov
Chemical Modifications and Functional Group Transformations
A variety of chemical reactions have been employed to modify the dihydro-β-agarofuran scaffold, leading to derivatives with altered biological activities. These transformations target the numerous hydroxyl and other functional groups present on the core structure.
Key chemical modifications include:
Acylation: Introduction of acyl groups. In one study, acylation of a precursor from Parnassia wightiana was performed. mdpi.comnih.gov
Benzoylation: Introduction of benzoyl groups.
Oxidation: Conversion of hydroxyl groups to ketones or other oxidized forms. mdpi.com
Reduction: Conversion of ketones to hydroxyl groups. For instance, a C-2 ketone on a dihydro-β-agarofuran from Parnassia wightiana was reduced using sodium borohydride (B1222165) (NaBH₄). mdpi.com
Esterification: Formation of ester derivatives. mdpi.comnih.gov The esterification of a precursor with acetic anhydride (B1165640) and furoyl chloride has been reported. nih.gov
Amination: Introduction of amino groups. mdpi.comnih.gov
These modifications have been shown to influence the biological activity of the parent compound. For example, acylated and reduced derivatives of a dihydro-β-agarofuran from Parnassia wightiana showed altered antifeedant effects. mdpi.com
Carbamate (B1207046) Analogue Synthesis
A notable development in the derivatization of dihydro-β-agarofuran sesquiterpenoids is the synthesis of carbamate analogues. This represents the first reported synthesis of this class of derivatives for the dihydro-β-agarofuran scaffold. nih.gov
Utilizing bilocularin A isolated from Maytenus bilocularis, a library of eight carbamate analogues was synthesized. nih.govgriffith.edu.au The synthesis involved reacting bilocularin A with a series of commercially available isocyanate reagents in anhydrous pyridine (B92270). griffith.edu.au This solution-phase parallel synthesis approach yielded the desired carbamate analogues in variable yields ranging from 9% to 91% and high purity (>95%). nih.govresearchgate.net
| Reagent | Resulting Analogue | Yield (%) |
| Isocyanate 1 | Carbamate Analogue 2 | 9-91 |
| Isocyanate 2 | Carbamate Analogue 3 | 9-91 |
| Isocyanate 3 | Carbamate Analogue 4 | 9-91 |
| Isocyanate 4 | Carbamate Analogue 5 | 9-91 |
| Isocyanate 5 | Carbamate Analogue 6 | 9-91 |
| Isocyanate 6 | Carbamate Analogue 7 | 9-91 |
| Isocyanate 7 | Carbamate Analogue 8 | 9-91 |
| Isocyanate 8 | Carbamate Analogue 9 | 9-91 |
All the newly synthesized carbamate analogues were thoroughly characterized using spectroscopic methods, including NMR, UV, IR, and MS data. nih.govresearchgate.net
Biosynthetic Pathways of Dihydro Beta Agarofuran Sesquiterpenoids
Proposed Biosynthetic Origins of the Dihydro-beta-agarofuran Skeleton
The journey to construct the characteristic tricyclic this compound skeleton begins with a fundamental building block of isoprenoid biosynthesis: farnesyl pyrophosphate (FPP). wikipedia.orgmedchemexpress.com FPP is a 15-carbon molecule that serves as the universal precursor to all sesquiterpenes. wikipedia.org The biosynthesis is proposed to proceed through a series of complex, enzyme-mediated cyclization reactions.
The initial and most critical step is the conversion of the linear FPP into a cyclic carbocation intermediate. It is widely accepted that the biosynthesis of eudesmane-type sesquiterpenes, the class to which dihydro-beta-agarofurans belong, initiates with the ionization of FPP. This is followed by a cyclization cascade that typically forms a germacrenyl cation intermediate. Subsequent proton-initiated secondary cyclization of the germacrene intermediate leads to the formation of a eudesmane-type carbocation. This bicyclic cation possesses the core decalin ring system that is foundational to the this compound structure.
Once the eudesmane (B1671778) carbocation is formed, it is believed to undergo a series of stereospecific hydroxylation and oxidation reactions, catalyzed primarily by cytochrome P450 monooxygenases. These enzymes introduce oxygen functionalities at specific positions on the carbon skeleton. The final key step in forming the core skeleton is an intramolecular cyclization where one of the hydroxyl groups attacks a carbon atom to form the characteristic tetrahydrofuran (B95107) ring, resulting in the complete tricyclic this compound framework.
Enzymatic Mechanisms Involved in this compound Formation
The formation of the vast array of terpenoid structures is governed by a large family of enzymes known as terpene synthases (TPSs) or terpene cyclases. nih.govnih.govmdpi.com These enzymes are responsible for catalyzing the intricate cyclization of linear isoprenyl pyrophosphate precursors like FPP into specific cyclic scaffolds. frontiersin.org
A significant breakthrough in understanding the biosynthesis of related structures came with the discovery and characterization of a sesquiterpene cyclase from Tripterygium wilfordii (TwCS), a plant from the Celastraceae family known for producing this compound derivatives. nih.govportlandpress.com This enzyme was found to directly catalyze the conversion of FPP into eudesmane-type sesquiterpene diols, with cryptomeridiol (B138722) being the primary product. nih.govportlandpress.com The reaction mechanism of TwCS involves the initial cyclization of FPP to form the eudesmane carbocation, which is then trapped by two water molecules in a stereospecific manner to yield the diol product. nih.govportlandpress.com
This discovery provides a strong enzymatic basis for the formation of the eudesmane skeleton in the Celastraceae family. The biosynthesis of the this compound skeleton itself would proceed via a similar mechanism, involving a dedicated eudesmane synthase. Following the initial cyclization, the subsequent formation of the ether bridge that completes the agarofuran core is thought to be carried out by other enzymes, most likely cytochrome P450s, which catalyze site-specific oxidation and facilitate the intramolecular ether linkage.
Biosynthesis of Sesquiterpene Polyester (B1180765) and Pyridine (B92270) Dicarboxylic Acid Moieties
The structural diversity of this compound natural products is vastly expanded through esterification of the core skeleton. nih.gov This process, catalyzed by various acyltransferases, attaches different acid moieties to the hydroxyl groups of the sesquiterpenoid core, leading to two major subclasses: simple polyesters and complex pyridine alkaloids. nih.govacs.org
The polyester derivatives are formed by the attachment of common organic acids, such as acetic, benzoic, cinnamic, and nicotinic acids. These acids are derived from general primary and secondary metabolic pathways within the plant. Specific acyltransferase enzymes recognize both the this compound core and the activated form of the acid (typically a coenzyme A thioester) to catalyze the formation of the ester bond.
The more complex derivatives are the macrolide sesquiterpene pyridine alkaloids. acs.org In these compounds, the this compound core is esterified by a dicarboxylic acid containing a pyridine ring, forming a large macrocyclic structure. nih.gov The dicarboxylic acid linkers are themselves complex natural products, with common examples being evoninic acid, wilfordic acid, and cathic acid. acs.orgrsc.org The biosynthesis of the pyridine ring in plant alkaloids is understood to originate from primary metabolic pathways. researchgate.net For instance, the pyridine ring of nicotine (B1678760) is famously derived from nicotinic acid (Vitamin B3), which is a central component of the pyridine nucleotide cycle. researchgate.net It is proposed that the pyridine dicarboxylic acid moieties found in this compound alkaloids are also assembled from precursors within this fundamental metabolic cycle. The dicarboxylic acid structure is then assembled through further enzymatic modifications before being incorporated into the final alkaloid structure by specific acyltransferases. nih.gov
Biological Activities and Mechanistic Investigations of Dihydro Beta Agarofuran Sesquiterpenoids in Vitro and Non Human in Vivo Studies
Anti-Cancer and Cytotoxic Activities (In Vitro Cell Line Studies)
A significant area of research for dihydro-beta-agarofuran sesquiterpenoids has been the evaluation of their cytotoxic effects against various human cancer cell lines in vitro. These studies aim to identify compounds with the potential to inhibit cancer cell growth and to understand the structure-activity relationships (SAR) that govern their potency.
Numerous studies have documented the ability of this compound sesquiterpenoids to inhibit the proliferation of a panel of human cancer cell lines.
For instance, a series of dihydro-β-agarofuran sesquiterpene polyesters isolated from Parnassia wightiana were evaluated for their in vitro cytotoxicity against five human cancer cell lines: human leukemia (HL-60), human hepatocellular carcinoma (SMMC-7721), human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF-7), and human colon adenocarcinoma (SW480). mdpi.comnih.govnih.gov Several of these compounds demonstrated notable activity, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the micromolar range. mdpi.comnih.gov Specifically, compounds designated 5, 6, and 7 in the study exhibited the most potent activities, with IC₅₀ values ranging from 11.8 to 30.1 μM across most of the tested cell lines. mdpi.comnih.gov The structure-activity relationship analysis from this research suggested that the presence of a hydroxyl group could significantly enhance the cytotoxic activity of these compounds. mdpi.comnih.gov
Further studies on sesquiterpenoids from the roots of Tripterygium wilfordii also confirmed cytotoxic activity. researchgate.net One compound, in particular, showed cytotoxicity against A549 and MCF-7 cells, with IC₅₀ values ranging from 13.77 to 25.19 μM. researchgate.net Another study on a novel dihydro-β-agarofuran sesquiterpene pyridine (B92270) alkaloid, Royleanine A, found it showed excellent activity against the prostate cancer cell line PC-3 (IC₅₀ of 0.034 µg/mL). scielo.br In contrast, some this compound compounds evaluated against the androgen-sensitive human prostate adenocarcinoma cell line (LNCaP) were found to be inactive. researchgate.net Royleanine A was also inactive against the OVC-5 ovarian cancer cell line. scielo.br
The table below summarizes the cytotoxic activities of selected this compound sesquiterpenoids against various cancer cell lines as reported in the literature.
Table 1: Cytotoxic Activity (IC₅₀, µM) of Selected this compound Sesquiterpenoids
| Compound/Extract | HL-60 | SMMC-7721 | A549 | MCF-7 | SW480 | HCT-116 |
| Compound 2 (from P. wightiana) mdpi.comnih.gov | >50 | >50 | >50 | >50 | >50 | - |
| Compound 3 (from P. wightiana) mdpi.comnih.gov | 30.2 | >50 | 48.7 | 45.3 | >50 | - |
| Compound 4 (from P. wightiana) mdpi.comnih.gov | 45.6 | >50 | >50 | >50 | >50 | - |
| Compound 5 (from P. wightiana) mdpi.comnih.gov | 11.8 | 20.2 | 25.4 | 19.8 | 28.7 | - |
| Compound 6 (from P. wightiana) mdpi.comnih.gov | 15.4 | 25.1 | 20.3 | 21.2 | 30.1 | - |
| Compound 7 (from P. wightiana) mdpi.comnih.gov | 13.2 | 19.8 | 18.5 | 20.4 | 25.4 | - |
| Compound 8 (from P. wightiana) mdpi.comnih.gov | >50 | >50 | >50 | >50 | >50 | - |
| Compound 10 (from T. wilfordii) researchgate.net | - | - | 13.77-25.19 | 13.77-25.19 | - | - |
| Compound 2 (from X. strumarium) researchgate.net | - | - | 9.68 | - | 7.58 | 4.27 |
| Cisplatin (Control) mdpi.comnih.gov | 5.8 | 10.5 | 12.1 | 15.4 | 13.8 | - |
Based on the conducted search of scientific literature, no studies were identified that specifically investigate or demonstrate the induction of apoptosis in cancer cells by this compound sesquiterpenoids. While apoptosis is a common mechanism of action for cytotoxic compounds, dedicated research to confirm this pathway for this particular class of sesquiterpenoids was not found.
Multidrug Resistance (MDR) Reversal Activity
One of the most extensively studied biological activities of this compound sesquiterpenoids is their ability to reverse multidrug resistance (MDR) in cancer cells. rsc.orgnih.govnih.gov MDR is a major obstacle in cancer chemotherapy where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs, often rendering treatments ineffective. nih.govresearchgate.net
The primary mechanism behind MDR is frequently the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as ABCB1. nih.govresearchgate.net P-gp functions as an ATP-dependent efflux pump, actively transporting a wide variety of chemotherapeutic agents out of the cancer cell, thereby reducing their intracellular concentration and cytotoxic effect. nih.govnih.gov
This compound sesquiterpenoids have been identified as potent modulators of P-gp. nih.govrsc.org They act as MDR reversal agents, or chemosensitizers, by inhibiting the function of the P-gp efflux pump. rsc.org By blocking P-gp, these compounds restore the ability of conventional anticancer drugs to accumulate within resistant cells, thus reinstating their therapeutic efficacy. nih.govrsc.org
Numerous studies have demonstrated this effect. A library of 81 natural and semisynthetic dihydro-β-agarofuran sesquiterpenes was evaluated for its ability to inhibit P-gp-mediated drug efflux. nih.gov Several analogues were identified as having higher potency in reversing daunomycin and vinblastine (B1199706) resistance than the first-generation P-gp modulator, verapamil (B1683045). nih.gov Structure-activity relationship analyses revealed that the size of aliphatic chains and the presence of nitrogen atoms are important structural features for modulating this reversal activity. nih.gov Other research has shown that various this compound sesquiterpenes can effectively reverse P-gp-dependent resistance in different cancer cell lines. rsc.org
Table 2: Selected this compound Sesquiterpenoids as MDR Reversal Agents
| Study Focus | Key Findings | Reference |
| Library of 81 Analogues | Identified compounds (6, 24, 28, 59, 66) with higher potency than verapamil in reversing daunomycin and vinblastine resistance. | nih.gov |
| Compounds from Celastrus vulcanicola | Six compounds showed effectiveness similar to or greater than verapamil in reversing resistance to daunomycin and vinblastine. | rsc.org |
| Review of Sesquiterpenes | Identified as a new class of agents for reversing the MDR phenotype mediated by P-glycoprotein. | nih.govresearchgate.net |
The interaction between small molecule inhibitors and P-glycoprotein occurs within a large, polyspecific drug-binding pocket located in the transmembrane domains (TMDs) of the protein. nih.gov While specific molecular docking studies for this compound sesquiterpenoids were not identified in the literature search, general principles of P-gp-ligand interactions provide a framework for their likely mechanism.
Computational docking studies with known P-gp substrates and inhibitors show that binding is stabilized by a combination of molecular interactions. nih.gov These include π-sigma, π-alkyl, and π-π stacking interactions, often involving aromatic residues within the binding pocket, as well as the formation of hydrogen bonds. nih.gov Given the complex, polycyclic, and often esterified structure of this compound sesquiterpenoids, it is probable that they engage with the P-gp binding site through a similar combination of hydrophobic and polar interactions. The specific residues involved and the precise binding pose would determine the inhibitory potency of each individual compound.
The function of P-glycoprotein as an efflux pump is fueled by the hydrolysis of ATP, a process carried out by its nucleotide-binding domains (NBDs). The binding of substrates or inhibitors to the TMDs can modulate this ATPase activity. However, a review of the scientific literature did not yield studies that specifically describe a biphasic modulation (i.e., stimulation at low concentrations and inhibition at high concentrations) of P-gp's ATPase activity by this compound sesquiterpenoids. Therefore, this specific mechanistic detail for this class of compounds cannot be confirmed based on the available search results.
Overcoming Resistance in Leishmania Strains
This compound sesquiterpenoids have emerged as a significant class of compounds capable of reversing the multidrug resistance (MDR) phenotype in the protozoan parasite Leishmania. nih.gov The primary mechanism behind this resistance in Leishmania is the overexpression of P-glycoprotein (Pgp)-like transporters, which are ATP-binding cassette (ABC) transporters that actively pump drugs out of the cell, reducing their intracellular concentration and efficacy. nih.gov
A series of natural and semisynthetic this compound sesquiterpenes have been investigated for their ability to counteract this resistance mechanism. nih.gov Studies conducted on a multidrug-resistant Leishmania tropica line that overexpresses a Pgp-like transporter demonstrated that many of these natural compounds possess potent reversal activity. nih.gov They effectively inhibit the function of these efflux pumps, thereby restoring the susceptibility of the resistant parasites to drugs. nih.govnih.gov
Quantitative structure-activity relationship (QSAR) studies using comparative molecular similarity indices analysis (CoMSIA) have provided insights into the structural features required for this modulatory activity. nih.govnih.gov The analysis revealed the importance of steric, electrostatic, lipophilic, and hydrogen-bond-donor and -acceptor properties for the interaction with the Pgp-like transporter. nih.gov Specifically, hydrogen bond interactions involving substituents at the C-2 and C-6 positions of the this compound skeleton are crucial for their function as effective modulators. nih.gov
Several compounds have shown particularly noteworthy activity.
Table 1: Reversal Activity of this compound Sesquiterpenoids in Leishmania
| Compound | Activity | Reference |
|---|---|---|
| Compound 2 | Potent reversal agent against MDR phenotype | nih.gov |
| Compound 7 | Potent reversal agent against MDR phenotype | nih.gov |
| Compound 8 | Potent reversal agent against MDR phenotype | nih.gov |
These findings highlight the potential of this compound sesquiterpenes as a new class of reversal agents to combat drug resistance in leishmaniasis. nih.gov
Immunosuppressive Effects
Certain this compound sesquiterpenoids, particularly those isolated from Tripterygium wilfordii (Thunder God Vine), exhibit significant immunosuppressive activities. nih.gov These compounds have been shown to affect key cellular components of the immune system, such as T and B lymphocytes.
A study investigating polyesterified this compound-type sesquiterpenoids from the seeds of Tripterygium wilfordii identified several compounds with moderate suppressive effects on the proliferation of both T and B lymphocytes. nih.gov This activity suggests that these sesquiterpenoids can modulate immune responses, which is a characteristic activity attributed to this class of natural products. mdpi.comresearchgate.net
Table 2: Immunosuppressive Activity of this compound Sesquiterpenoids on Lymphocytes
| Compound | IC₅₀ on T and B Lymphocytes (μM) | Reference |
|---|---|---|
| Celaforin D-1 (28) | 8.1 ± 0.8 to 19.0 ± 0.9 | nih.gov |
| 1α,6β,15-triacetoxy-8α,9α-dibenzoyloxy-2α-hydroxydihydro-β-agarofuran (34) | 8.1 ± 0.8 to 19.0 ± 0.9 | nih.gov |
| Triptogelin A-2 (37) | 8.1 ± 0.8 to 19.0 ± 0.9 | nih.gov |
| Chiapen D (49) | 8.1 ± 0.8 to 19.0 ± 0.9 | nih.gov |
The immunosuppressive properties of these compounds are a key area of their biological activity profile, alongside other effects like anti-inflammatory and anti-tumor activities. researchgate.netrsc.org
Antiviral Activities (e.g., Anti-HIV Activity, Suppression of Viral Replication)
This compound sesquiterpenoids have demonstrated notable antiviral activities, including the inhibition of the Human Immunodeficiency Virus (HIV). rsc.orgnih.gov This biological activity is a significant aspect of the therapeutic potential of this class of compounds. researchgate.net Research has shown that these sesquiterpenoids can interfere with viral processes, contributing to their antiviral effects.
The anti-HIV activity of these compounds has been highlighted in several reviews of their biological properties. rsc.orgnih.gov The mechanism of action involves the inhibition of viral replication, a critical step in the lifecycle of a virus. While the precise molecular targets for their anti-HIV activity are a subject of ongoing research, their ability to suppress the virus makes them interesting candidates for the development of new antiviral agents. nih.gov
Insecticidal and Antifeedant Activities (Insects, Larvae)
One of the most widely recognized biological activities of this compound sesquiterpenoids is their potent insecticidal and antifeedant effects. rsc.orgnih.gov These compounds, isolated from various plants, particularly of the Celastraceae family, act as natural botanical insecticides against a range of insect pests. nih.govmdpi.com
Compounds extracted from plants like Celastrus angulatus (Chinese bittersweet) have shown excellent insecticidal activity against insects such as Mythimna separata (the oriental armyworm). nih.govnih.gov This activity is not limited to toxicity; many of these sesquiterpenoids also act as powerful antifeedants, deterring insects from feeding. mdpi.com This dual action makes them highly effective for pest control.
Target Identification: V-ATPase H Subunit
Recent research has successfully identified a key molecular target for the insecticidal action of this compound sesquiterpene polyesters. nih.govmdpi.com The H subunit of the vacuolar-type H+-translocating ATPase (V-ATPase) has been validated as a primary target protein. nih.govmdpi.comnih.gov V-ATPases are essential enzymes in insects, playing a crucial role in energizing transport processes across membranes by hydrolyzing ATP.
The identification was confirmed through multiple experimental approaches, including affinity chromatography and enzyme-inhibiting activity assays, using compounds like celangulin (B12372197) and its derivatives. mdpi.com By targeting the V-ATPase H subunit, these sesquiterpenoids disrupt vital physiological functions in insects, leading to their death or feeding inhibition. This discovery provides a specific mechanistic basis for the long-observed insecticidal properties of this compound class. nih.govmdpi.com
Molecular Docking and Interaction Analysis with V-ATPase
To further understand the interaction between this compound derivatives and their target, molecular docking and other spectroscopic studies have been employed. nih.govmdpi.com These investigations have focused on derivatives such as JW-3, which exhibits higher insecticidal activity than its parent compound, celangulin V. nih.govnih.gov
Molecular docking simulations have shown that these compounds bind effectively within the 'interdomain cleft' of the V-ATPase H subunit. nih.govmdpi.com This binding is stabilized by interactions such as hydrogen bonds, which leads to a more stable ligand-protein complex. nih.gov The binding is specific and spontaneous, as confirmed by techniques like isothermal titration calorimetry and fluorescence spectroscopy. nih.gov The association constant for JW-3 with the V-ATPase H subunit was determined to be approximately 2.974 × 10⁵ M⁻¹. mdpi.com These molecular-level insights validate the V-ATPase H subunit as the target and provide a foundation for designing new, potent pesticides based on the this compound scaffold. nih.govmdpi.com
Neuroprotective Activities (Animal Models)
Beyond enzymatic inhibition, this compound sesquiterpenoids have demonstrated direct neuroprotective effects in various experimental models, highlighting their potential to preserve neuronal integrity and function.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the ability of the cell to detoxify them, is a key factor in neuronal damage in neurodegenerative diseases. In vitro studies have shown that certain this compound derivatives can protect neuronal cells from oxidative stress-induced injury. For example, several compounds isolated from Euonymus maackii and Tripterygium wilfordii significantly increased the viability of human neuroblastoma SH-SY5Y cells that were treated with oxidative agents like hydrogen peroxide (H₂O₂) or the amyloid-beta peptide fragment Aβ₂₅₋₃₅. nih.govnih.govnih.gov This protective effect underscores the antioxidant potential of these sesquiterpenoids. nih.govnih.gov
Apoptosis, or programmed cell death, is the mechanism by which neurons are eliminated in many neurodegenerative conditions. The amyloid-beta peptide, a central player in Alzheimer's disease, is known to trigger apoptosis in neuronal cells. This compound sesquiterpenoids have shown the ability to prevent this process. In studies using SH-SY5Y cells, treatment with these compounds rescued cells from the viability reduction caused by Aβ₂₅₋₃₅. nih.gov By preserving cell viability in the face of an apoptotic trigger, these compounds demonstrate a clear anti-apoptotic effect, which is a crucial aspect of their neuroprotective activity. nih.gov
The ultimate goal of a neuroprotective agent for dementia is the preservation or improvement of cognitive function. Promising evidence for this compound sesquiterpenoids has emerged from in vivo animal studies. In a scopolamine-induced amnesia mouse model, which mimics the cholinergic deficit seen in Alzheimer's disease, specific β-dihydroagarofuran-type sesquiterpenoids demonstrated significant cognitive-enhancing effects. nih.gov Mice treated with these compounds showed a significant attenuation of memory impairment, as measured by a reduction in the prolonged escape latency and a decrease in the number of errors in behavioral tests compared to the control group. nih.gov This finding provides direct evidence of the potential of these compounds to improve memory retention in a model of cognitive deficit.
Anti-Inflammatory Activities
This compound sesquiterpenoids, a diverse class of natural products, have demonstrated notable anti-inflammatory properties in various in vitro studies. These compounds have been primarily isolated from plants of the Celastraceae family, such as Tripterygium wilfordii. Their anti-inflammatory potential is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced macrophage cell lines like RAW 264.7.
A study investigating dihydro-β-agarofuran sesquiterpenoids from the leaves of Tripterygium wilfordii identified several compounds with potent inhibitory effects on NO production. Among them, 1α,2α,8β,15-tetraacetoxy-9α-benzoyloxyl-15-nicotinoyloxy-β-dihydroagarofuran and angulateoid B showed significant activity. nih.gov Further research on compounds from the root of the same plant revealed that wilforsinine K and angulatin M also exhibited strong inhibition of NO production in LPS-stimulated RAW 264.7 cells. nih.gov
The mechanism underlying these anti-inflammatory effects has been linked to the downregulation of key inflammatory pathways. For instance, the active compounds were found to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov Furthermore, they were observed to decrease the phosphorylation level of NF-κB p65, a critical transcription factor that governs the expression of many pro-inflammatory genes. nih.gov
The following table summarizes the in vitro anti-inflammatory activity of selected this compound sesquiterpenoids.
| Compound | Source Organism | Bioassay | IC₅₀ (µM) |
| 1α,2α,8β,15-tetraacetoxy-9α-benzoyloxyl-15-nicotinoyloxy-β-dihydroagarofuran | Tripterygium wilfordii | Inhibition of NO production in LPS-induced RAW 264.7 cells | 17.30 ± 1.07 |
| Angulateoid B | Tripterygium wilfordii | Inhibition of NO production in LPS-induced RAW 264.7 cells | 20.79 ± 1.55 |
| Wilforsinine K | Tripterygium wilfordii | Inhibition of NO production in LPS-induced RAW 264.7 cells | Optimal inhibitory effect |
| Angulatin M | Tripterygium wilfordii | Inhibition of NO production in LPS-induced RAW 264.7 cells | Optimal inhibitory effect |
Anti-Mycobacterium tuberculosis Activity (Sensitive and Multi-Drug Resistant Strains)
The emergence of multi-drug resistant (MDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. This compound sesquiterpenoids have been investigated as a potential source of such agents. Research has focused on compounds isolated from species of the Celastraceae family, with studies evaluating their activity against both sensitive and resistant strains of M. tuberculosis.
In a notable study, a series of dihydro-β-agarofuran sesquiterpenes isolated from the leaves of Celastrus vulcanicola were tested for their antimycobacterial properties. sciencedaily.com This investigation included newly identified and previously known compounds. The research highlighted that 1α-acetoxy-6β,9β-dibenzoyloxy-dihydro-β-agarofuran exhibited significant activity against a multi-drug resistant strain of M. tuberculosis. sciencedaily.com The potency of this compound was found to be comparable or even superior to some first-line anti-tuberculosis drugs. sciencedaily.com This finding underscores the potential of the this compound scaffold in the development of new treatments for MDR-TB. The structure-activity relationship of these compounds is an area of ongoing investigation to optimize their antimycobacterial efficacy.
The table below details the anti-mycobacterium tuberculosis activity of a key this compound sesquiterpenoid.
| Compound | Source Organism | Target Strain | MIC (µg/mL) |
| 1α-acetoxy-6β,9β-dibenzoyloxy-dihydro-β-agarofuran | Celastrus vulcanicola | Multi-drug resistant M. tuberculosis | 6.2 |
Inhibition of Leucine (B10760876) Transport in Prostate Cancer Cells (In Vitro)
Cancer cells exhibit an increased demand for nutrients, including amino acids, to support their rapid proliferation. The transport of essential amino acids, such as leucine, into cancer cells is mediated by specific transporters, like the L-type amino acid transporter (LAT) family. sciencedaily.com Inhibiting these transporters presents a targeted approach to starve cancer cells and impede their growth.
This compound sesquiterpenoids have been identified as inhibitors of leucine transport in human prostate cancer cells. A study focusing on compounds from the Australian rainforest plant Denhamia celastroides revealed that several dihydro-β-agarofurans, including denhaminols A-C and the new compounds denhaminols K-N, effectively inhibited leucine uptake. nih.gov All tested compounds demonstrated better potency than 2-aminobicyclo[2.2.1]-heptane-2-carboxylic acid (BCH), a known inhibitor of the L-type amino acid transporter family. nih.gov These findings suggest that dihydro-beta-agarofurans could be valuable lead compounds for the development of novel therapeutics targeting the nutrient import pathways in prostate cancer.
The inhibitory activity of selected this compound sesquiterpenoids on leucine transport is presented in the following table.
| Compound | Source Organism | Bioassay | IC₅₀ (µM) |
| Denhaminol A | Denhamia celastroides | Inhibition of leucine transport in prostate cancer cells | 5.1 - 74.9 |
| Denhaminol B | Denhamia celastroides | Inhibition of leucine transport in prostate cancer cells | 5.1 - 74.9 |
| Denhaminol C | Denhamia celastroides | Inhibition of leucine transport in prostate cancer cells | 5.1 - 74.9 |
| Denhaminol K | Denhamia celastroides | Inhibition of leucine transport in prostate cancer cells | 5.1 - 74.9 |
| Denhaminol L | Denhamia celastroides | Inhibition of leucine transport in prostate cancer cells | 5.1 - 74.9 |
| Denhaminol M | Denhamia celastroides | Inhibition of leucine transport in prostate cancer cells | 5.1 - 74.9 |
| Denhaminol N | Denhamia celastroides | Inhibition of leucine transport in prostate cancer cells | 5.1 - 74.9 |
Antitumor-Promoting Effects (Epstein-Barr Virus Early Antigen Activation Assay)
The search for antitumor promoters has led to the investigation of various natural products. One common screening method is the Epstein-Barr virus early antigen (EBV-EA) activation assay. In this assay, the ability of a compound to inhibit the activation of EBV-EA induced by a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), in Raji cells is measured. This inhibitory activity is considered an indication of potential cancer chemopreventive properties.
A primary screening of thirty-seven dihydroagarofuran (B1235886) sesquiterpenes isolated from Tripterygium wilfordii and Euonymus sieboldianus was conducted using this assay. nih.gov The results showed that several of these compounds significantly inhibited EBV-EA activation at low concentrations. nih.gov Notably, triptofordin F-2, 1,2,6,8,15-pentaacetoxy-9-benzoyloxy-4-hydroxy-beta-dihydroagarofuran, and triptogelin A-1 were identified as potent inhibitors. nih.gov These findings suggest that certain this compound sesquiterpenoids possess antitumor-promoting effects and warrant further investigation as potential cancer chemopreventive agents. The structural features required for this activity have been a subject of discussion based on these results. nih.gov
The table below lists the this compound sesquiterpenoids that have shown significant antitumor-promoting effects in the EBV-EA activation assay.
| Compound | Source Organism(s) | Bioassay | Activity |
| Triptofordin F-2 | Tripterygium wilfordii, Euonymus sieboldianus | Inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells | Significant inhibition at low doses |
| 1,2,6,8,15-pentaacetoxy-9-benzoyloxy-4-hydroxy-beta-dihydroagarofuran | Tripterygium wilfordii, Euonymus sieboldianus | Inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells | Significant inhibition at low doses |
| Triptogelin A-1 | Tripterygium wilfordii, Euonymus sieboldianus | Inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells | Significant inhibition at low doses |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Identification of Key Pharmacophoric Features for Biological Activity
The dihydro-β-agarofuran scaffold itself is considered a "privileged structure" due to its recurring presence in a variety of biologically active natural products. researchgate.net The key pharmacophoric features necessary for biological activity are not vested in the core skeleton alone but are critically dependent on the three-dimensional arrangement and chemical nature of the ester and hydroxyl groups attached to it.
In the context of antitumor-promoting activity, a preliminary SAR analysis has identified acetate (B1210297), benzoate (B1203000), and hydroxy groups as the most desirable substituents on the sesquiterpene framework to inhibit the Epstein-Barr virus early antigen (EBV-EA) activation. acs.orgresearchgate.netresearchgate.net
Influence of Substituents on Biological Potency (e.g., Acetate, Benzoate, Hydroxy Groups, Ester groups at C-1, C-2, C-3, C-6, C-8)
The type, number, and location of ester and hydroxyl groups on the dihydro-β-agarofuran skeleton significantly modulate biological potency. The high degree of oxygenation and the structural diversity arising from different ester groups (such as acetate, benzoate, furoate, and nicotinate) are responsible for the wide range of observed biological activities. bohrium.comacs.org
The influence of specific substituents at various carbon positions is summarized below:
C-1: The presence of an acetate group at the C-1 position has been shown to play an important role in the inhibitory activity against EBV-EA activation, a marker for cancer chemopreventive agents. researchgate.net Conversely, attaching nicotinate (B505614) moieties at this or other positions tends to decrease this activity. researchgate.net
C-2: Substituents at C-2 are critical for Pgp inhibition. nih.govacs.org The nature of the substituent, whether it is a hydroxyl or an acetoxyl group, also influences other activities like antifeedant effects. mdpi.com The presence of a ketone carbonyl at C-2 is a feature in several identified structures. nih.govmdpi.com
C-3: Along with C-2 and C-8, the C-3 position is a key region for determining the effectiveness of sesquiterpenes as Pgp inhibitors. acs.org
C-6: A substituent at the C-6 position is considered beneficial for multidrug resistance (MDR) reverting activity. bohrium.com Studies have highlighted the importance of H-bond interactions involving C-6 substituents for activity. nih.gov Derivatives with an ester group (e.g., acetate, furoate, benzoate) at C-6 are generally more potent than derivatives that have a hydroxyl group at the same position. researchgate.net
C-8: The C-8 position is crucial for Pgp inhibition. nih.govacs.org The substitution pattern at C-8, such as the presence of hydroxyl or acetoxyl groups, also affects antifeedant properties. mdpi.com
In general, for Pgp modulation, derivatives with ester groups such as acetate (OAc), furoate (OFu), benzoate (OBz), or nicotinate (ONic) at positions C-1, C-2, C-3, and C-6 have been reported to be more potent than their counterparts with a hydroxyl group at the same positions. researchgate.net
| Position | Substituent Type | Influence on Biological Activity | Reference |
|---|---|---|---|
| C-1 | Acetate | Enhances antitumor-promoting activity. | researchgate.net |
| C-1 | Nicotinate | Decreases antitumor-promoting activity. | researchgate.net |
| C-2 | Ester/Hydroxy | Critical for Pgp inhibition; influences antifeedant activity. | nih.govacs.orgmdpi.com |
| C-3 | Ester/Hydroxy | Critical for Pgp inhibition. | acs.org |
| C-6 | Any Substituent | Beneficial for MDR-reverting activity. | bohrium.com |
| C-6 | Ester Groups (Acetate, Benzoate, etc.) | More potent for Pgp modulation compared to hydroxyl group. | researchgate.net |
| C-8 | Ester/Hydroxy | Critical for Pgp inhibition; influences antifeedant activity. | nih.govacs.orgmdpi.com |
| General | Acetate, Benzoate, Hydroxy | Desirable for antitumor-promoting activity (EBV-EA assay). | acs.orgresearchgate.net |
Stereochemical Influences on Activity
The rigid, tricyclic framework of dihydro-β-agarofuran results in a distinct three-dimensional structure with multiple chiral centers. bohrium.com This stereochemical complexity is a critical determinant of biological activity. The relative stereochemistry of the scaffold and its substituents influences the binding affinity to target proteins.
For instance, the relative stereochemistry established through ROESY experiments, which show interactions between protons such as H-1/H-2, H-1/H-3, and H-6/H-14, defines the specific conformation that interacts with biological targets. scispace.com The orientation of substituents, such as the axial orientation of a hydroxyl group at the C-8 position, is a defined structural feature. nih.gov While detailed studies are extensive, it is clear that the specific spatial arrangement of the ester and hydroxyl groups around the core is fundamental for potent biological effects.
Computational Modeling for SAR/QSAR Analysis (e.g., Comparative Molecular Similarity Indices Analysis (CoMSIA))
To better understand the structural basis for the biological activity of dihydro-β-agarofuran sesquiterpenes and to guide the design of more potent analogues, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed. nih.govacs.org Comparative Molecular Similarity Indices Analysis (CoMSIA) is a computational technique frequently employed for this purpose. nih.govscispace.comtcmsp-e.com
A critical step in CoMSIA is the alignment of the entire set of sesquiterpene analogues by superimposing the common and rigid dihydro-β-agarofuran skeleton. scispace.com This allows for the systematic analysis of how different substituents contribute to activity. These models are used to characterize the steric, electrostatic, lipophilic, and hydrogen-bond donor/acceptor requirements for these compounds to act as modulators, for example, at a P-glycoprotein-like transporter. nih.gov
A CoMSIA study on Pgp inhibitors identified the following contributions to the model:
Electrostatic: 58.9%
Hydrogen-bond-donor: 13.3%
Lipophilic: 10.0%
Hydrogen-bond-acceptor: 7.5%
Steric: 5.4%
Future Perspectives and Research Frontiers
Exploration of Undiscovered Natural Sources and Microbial Production
The vast majority of dihydro-beta-agarofuran sesquiterpenoids have been isolated from plant species belonging to the Celastraceae, Hippocrateaceae, and Lamiaceae families. bohrium.comnih.gov Historically, genera such as Maytenus, Tripterygium, and Celastrus have been primary sources. However, recent explorations continue to unveil novel derivatives from previously uninvestigated or underexplored species. For instance, systematic investigation of the Australian endemic rainforest tree Denhamia celastroides has led to the isolation of new this compound compounds. smolecule.com Similarly, fruits of Euonymus sachalinensis have yielded new polyesters of this class. smolecule.com The ongoing chemical investigation of diverse flora, particularly within the Celastraceae family, promises the discovery of additional structurally unique analogues with potentially new biological activities. purdue.edu
Beyond higher plants, microbial biotransformation presents a promising avenue for generating novel this compound derivatives. This approach utilizes microorganisms or their enzymes to perform specific chemical modifications on a substrate molecule. Research has demonstrated that fungi, such as Rhizopus nigricans, can hydroxylate this compound scaffolds at specific positions. researchgate.netresearchgate.net For example, 3α,4α-dihydroxy-dihydro-β-agarofuran, when subjected to biotransformation with R. nigricans, yielded a new metabolite, 1α,3α,4α-trihydroxy-dihydro-β-agarofuran. researchgate.net This microbial hydroxylation offers a method to produce derivatives that may be difficult to obtain through conventional chemical synthesis, thereby expanding the chemical diversity of the this compound library for biological screening. researchgate.net
| Organism/Plant Source | Compound Type/Derivative | Key Finding |
| Denhamia celastroides | Novel this compound derivatives | A new significant source for this class of compounds. smolecule.com |
| Euonymus sachalinensis | This compound polyesters | First native examples of certain 3,12-oxygenated derivatives. smolecule.com |
| Rhizopus nigricans (fungus) | 1α,3α,4α-trihydroxy-dihydro-β-agarofuran | Microbial biotransformation of a dihydroxy precursor. researchgate.net |
Development of Advanced Synthetic Methodologies for Complex Analogues and Libraries
The intricate and highly oxidized tricyclic framework of dihydro-beta-agarofurans makes their total synthesis a significant challenge for organic chemists. purdue.edu Early synthetic strategies often involved the Robinson annulation to construct the core structure. smolecule.comnih.gov However, recent years have seen the development of more advanced and stereocontrolled methodologies to access not only the natural products but also complex analogues for structure-activity relationship (SAR) studies.
Recent breakthroughs include scalable and highly stereocontrolled total syntheses of compounds like (–)-isocelorbicol, which serves as a common core for various naturally occurring esters. oup.comnih.govresearchgate.net These synthetic routes employ key reactions such as semipinacol rearrangement, diastereoselective conjugate reduction, and ring-closing metathesis. researchgate.net Other innovative approaches focus on rapidly assembling the tricyclic ring system. For example, a dearomative oxidation/cyclization method has been developed to synthesize the core in a limited number of steps from commercially available starting materials. purdue.edu The Vanderwal group has focused on developing efficient routes to access these natural products, establishing new methods for installing quaternary centers and constructing the densely oxygenated scaffold. uci.edu These advanced synthetic strategies are crucial for creating libraries of this compound analogues, enabling a systematic exploration of their biological potential. uci.edu
| Synthetic Strategy | Key Reactions/Concepts | Target/Intermediate |
| Scalable Total Synthesis | Semipinacol rearrangement, Diastereoselective conjugate reduction, Ring-closing metathesis | (–)-Isocelorbicol researchgate.net |
| Expedient Core Synthesis | Dearomative oxidation/cyclization, MHAT reduction, Simmons-Smith cyclopropanation | Tricyclic ring system purdue.edu |
| Divergent Synthesis | Diastereoselective Birch reduction/alkylation, Aldol (B89426) addition, 1,3-dipolar cycloaddition | Densely oxygenated tricyclic scaffold uci.edu |
| Robinson Annulation | Reaction of dihydrocarvone (B1202640) with ethyl vinyl ketone | Core this compound skeleton smolecule.comnih.gov |
Further Mechanistic Elucidation of Emerging Biological Activities
This compound sesquiterpenoids exhibit a broad spectrum of biological activities, including cytotoxic, anti-HIV, immunosuppressive, anti-inflammatory, insecticidal, and multidrug resistance (MDR) reversal properties. bohrium.comnih.gov While these activities are well-documented, ongoing research aims to unravel the precise molecular mechanisms underlying these effects.
A significant area of investigation is their role as MDR reversal agents. Certain this compound sesquiterpenes have been shown to inhibit the function of P-glycoprotein (Pgp), a membrane transporter responsible for pumping chemotherapeutic drugs out of cancer cells and pathogens like Leishmania. researchgate.netresearchgate.net Mechanistic studies suggest these compounds act as specific, non-transported inhibitors of Pgp, thereby restoring sensitivity to conventional drugs. researchgate.netthegoodscentscompany.com
In the context of neurodegenerative diseases, some natural and synthetic dihydro-beta-agarofurans have shown inhibitory activity against acetylcholinesterase (AChE) and cyclooxygenase (COX) enzymes. smolecule.comnih.gov Molecular docking and kinetic studies suggest that these compounds may not bind to the active site of AChE directly, but rather to the peripheral anionic site (PAS). nih.govresearchgate.net This interaction could interfere with the deposition of amyloid plaques, a hallmark of Alzheimer's disease. nih.gov Furthermore, certain derivatives have demonstrated potent and selective inhibition of the COX-2 isoform, highlighting their potential as anti-inflammatory agents with potentially fewer side effects than non-selective inhibitors. nih.gov The anti-proliferative activity against various cancer cell lines, such as HL-60 and K562, is another promising area where further mechanistic studies are warranted to identify specific cellular targets. nih.gov
| Biological Activity | Proposed Mechanism of Action | Target Enzyme/Protein |
| Multidrug Resistance (MDR) Reversal | Inhibition of drug efflux pump | P-glycoprotein (Pgp) researchgate.net |
| Acetylcholinesterase (AChE) Inhibition | Binding to the peripheral anionic site (PAS) | Acetylcholinesterase nih.gov |
| Anti-inflammatory | Selective inhibition of COX-2 isoform | Cyclooxygenase-2 (COX-2) nih.gov |
| Anti-proliferative/Cytotoxic | (Under investigation) | Various cancer cell lines (e.g., HL-60, K562) nih.gov |
Application of Advanced Analytical Techniques in Metabolomics and Chemodiversity Studies
The structural elucidation of the complex and often highly substituted this compound molecules relies heavily on a suite of advanced analytical techniques. The combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the planar structure and relative stereochemistry. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) is crucial for establishing the molecular formula. nih.govrsc.org For unequivocal determination of the absolute configuration, single-crystal X-ray diffraction analysis is the gold standard, when suitable crystals can be obtained. researchgate.netrsc.org Additionally, Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of these chiral molecules in solution. rsc.org
In the broader context of metabolomics and chemodiversity studies, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. nih.govbohrium.com These platforms allow for the comprehensive analysis of complex extracts from plant or microbial sources, enabling the identification and quantification of a wide range of metabolites, including different this compound derivatives. bohrium.com The application of these untargeted metabolomics approaches can accelerate the discovery of new natural products and help to understand how environmental factors or genetic variations influence the chemical profile of an organism, revealing the full extent of this compound chemodiversity. smolecule.com
Rational Design of this compound-based Agents with Enhanced Efficacy and Selectivity
The rational design of new therapeutic agents based on the this compound scaffold is a key frontier, aiming to improve potency and selectivity while minimizing toxicity. This process integrates SAR data, computational modeling, and synthetic chemistry. By systematically modifying the ester substituents at various positions on the sesquiterpenoid core, researchers can probe the structural requirements for specific biological activities. researchgate.net
A powerful tool in this endeavor is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as the comparative molecular similarity indices analysis (CoMSIA). researchgate.net Such computational models have been employed to characterize the structural features of this compound sesquiterpenes that are critical for their function as Pgp modulators in Leishmania. researchgate.net Understanding these relationships at a three-dimensional level allows for the in silico design of new analogues with predicted higher activity. These computationally designed molecules can then be synthesized and evaluated, creating a feedback loop that refines the predictive models and accelerates the development of optimized agents. researchgate.net This approach has the potential to yield compounds with enhanced efficacy as MDR reversal agents, selective anti-inflammatory drugs, or potent insecticides, tailored for specific therapeutic or agricultural applications. nih.govresearchgate.net
Q & A
Q. What are the primary sources and structural characteristics of dihydro-β-agarofuran sesquiterpenoids?
Dihydro-β-agarofuran sesquiterpenoids are tricyclic compounds with a 5,11-epoxy-5β,10α-eudesman-4-(14)-ene skeleton. They are predominantly isolated from species of Celastraceae (e.g., Celastrus orbiculatus, Maytenus jelskii), Hippocrateaceae, and Lamiaceae. Structural classification includes sesquiterpene polyesters and macrolide sesquiterpene pyridine alkaloids, with variations in ester substituents (e.g., acetyl, benzoyl, furoyl groups) contributing to bioactivity diversity .
Q. How are dihydro-β-agarofuran derivatives isolated and characterized?
Isolation involves solvent extraction (e.g., ethanol, methanol) followed by chromatographic techniques (CC, HPLC). Structural elucidation relies on spectroscopic methods:
Q. What are the basic biological activities associated with dihydro-β-agarofuran derivatives?
Core activities include:
- Multidrug resistance (MDR) reversal via P-glycoprotein (Pgp) inhibition, enhancing chemotherapeutic efficacy .
- Cytotoxicity against cancer cell lines (e.g., HL-60 leukemia) .
- Anti-inflammatory effects (e.g., inhibition of NF-κB and nitric oxide production) .
Advanced Research Questions
Q. How do structural modifications influence Pgp-mediated MDR reversal activity?
Structure-activity relationship (SAR) studies highlight:
- C-2 and C-6 substituents : Acyl groups (e.g., furoyl, benzoyl) enhance Pgp inhibition via H-bond interactions with the transporter .
- C-9 configuration : α-Oriented substituents improve selectivity for Pgp over other ABC transporters .
- Macrolide alkaloids : Pyridine rings increase potency, as seen in compounds outperforming verapamil in reversing daunomycin resistance .
Q. What experimental models are used to validate neuroprotective effects of dihydro-β-agarofuran derivatives?
Q. How can stereocontrolled synthesis address the scarcity of natural dihydro-β-agarofuran derivatives?
Key synthetic strategies include:
- Semipinacol rearrangement of epoxy alcohols to install quaternary carbons.
- Ring-closing metathesis for decalin ring construction.
- Diastereoselective conjugate reduction of spirocyclic butenolides to establish methyl-bearing chiral centers (e.g., total synthesis of (-)-isocelorbicol) .
Q. What methodologies optimize antimycobacterial activity against multidrug-resistant Mycobacterium tuberculosis?
- MIC assays on MDR TB strains identify potent derivatives (e.g., compound 20 with MIC = 6.2 µg/mL, comparable to isoniazid).
- SAR analysis prioritizes 1α-acetoxy and 6β,9β-dibenzoyloxy substitutions for enhanced membrane permeability .
Q. How do computational approaches guide the design of dihydro-β-agarofuran-based MDR modulators?
- 3D-QSAR/CoMSIA models map steric, electrostatic, and H-bond donor/acceptor requirements for Pgp binding .
- Molecular docking validates interactions with Pgp’s transmembrane domains, emphasizing the role of C-2 and C-6 substituents in disrupting drug efflux .
Data Contradictions and Resolution
Q. Why do some studies report conflicting cytotoxicity results for structurally similar derivatives?
Discrepancies arise from:
Q. How can inconsistent antifeedant activity in semisynthetic derivatives be rationalized?
Activity depends on:
- Acylation at C-8 : Acetylation improves antifeedant effects (e.g., compound 2 vs. parent 1 ).
- Reduction of C-2 ketones : Converts inactive precursors into bioactive alcohols (e.g., compound 4 ) .
Methodological Recommendations
- For SAR studies : Combine in vitro Pgp inhibition assays with 3D-QSAR to prioritize synthetic targets .
- For neuroprotection : Pair in vitro Aβ toxicity models with zebrafish behavioral assays to validate blood-brain barrier penetration .
- For synthesis : Use X-ray diffraction to resolve stereochemical ambiguities in novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
